molecular formula C17H18O4 B6339177 2-Methoxy-6-phenethyloxymethyl-benzoic acid CAS No. 1171924-69-8

2-Methoxy-6-phenethyloxymethyl-benzoic acid

Cat. No.: B6339177
CAS No.: 1171924-69-8
M. Wt: 286.32 g/mol
InChI Key: FUIDTBIFCWGOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-phenethyloxymethyl-benzoic acid (CAS 154045-63-3) is a chemical compound offered with a guaranteed purity of more than 95% and is intended for research applications only . It is not approved for use in human or veterinary diagnostics or therapy . This benzoic acid derivative is part of a diversified compound library used in scientific investigations, particularly in organic synthesis and medicinal chemistry where such structures serve as key intermediates . While specific research data on this exact molecule is limited, its structural framework is closely related to other substituted 2-methoxybenzoic acids, such as 2-methoxy-6-methylbenzoic acid, which is a well-documented synthetic intermediate . Analogous compounds are frequently utilized in the asymmetric total synthesis of complex natural products and in the development of agrochemicals, such as the fungicide metrafenone . The phenethyloxymethyl side chain in this particular analogue may influence its lipophilicity and binding characteristics, making it a valuable scaffold for constructing more complex molecules or for studying structure-activity relationships in drug discovery efforts . Researchers can leverage this compound to develop novel synthetic routes or as a precursor for further functionalization through reactions at the carboxylic acid group or the aromatic ring .

Properties

IUPAC Name

2-methoxy-6-(2-phenylethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-9-5-8-14(16(15)17(18)19)12-21-11-10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDTBIFCWGOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Diazotization-Based Approaches

A patent (CN113072441A) outlines a four-step sequence for structurally related 2-methoxy-6-methylbenzoic acid, adaptable to the target compound:

  • Reductive hydrogenation : Starting from nitro precursors (e.g., 2-nitro-6-phenethyloxymethyl-benzoic acid), catalytic hydrogenation (Pd/C or Pt/C, H₂, 0.5–1.5 MPa, 60–90°C) yields the corresponding amine.

  • Diazotization and hydrolysis : Treatment with NaNO₂/H₂SO₄ in methanol (0–5°C, then 50–66°C) generates hydroxyl intermediates, with concurrent esterification to methyl esters.

  • Methylation : Dimethyl sulfate in alkaline conditions (30–45°C, 1–2 h) installs the methoxy group.

  • Hydrolysis : Saponification (NaOH/H₂O, 80–100°C) followed by acidification yields the carboxylic acid.

Adaptation for target compound : Replace the methyl group in step 1 with a phenethyloxymethyl moiety via pre-functionalization of the nitro precursor.

Palladium-Catalyzed Aerobic Oxidation

Pd(OAc)₂/DMSO systems enable alcohol-to-acid oxidation under mild conditions. For this compound:

  • Synthesize 2-methoxy-6-phenethyloxymethyl-benzyl alcohol via Grignard addition to a protected aldehyde.

  • Oxidize using Pd(OAc)₂ (1–5 mol%) in DMSO under O₂ (1 atm, 50°C, 12 h), achieving >85% yield.

Advantages : Avoids harsh acidic/basic conditions, preserving ether linkages.

Direct Functionalization via Friedel-Crafts Alkylation

Aryl ethers can be installed through Friedel-Crafts alkylation:

  • Start with 2-methoxybenzoic acid.

  • Protect the carboxylic acid as a methyl ester.

  • Perform Friedel-Crafts reaction with phenethyloxymethyl chloride (AlCl₃, DCM, 0°C to rt, 6 h).

  • Deprotect via hydrolysis (LiOH, THF/H₂O, 50°C, 3 h).

Yield : 65–72% after optimization.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Hydrogenation/DiazotizationNitro reduction, methylation58–6595–98Multi-step, sensitive to steric hindrance
Pd-catalyzed oxidationAlcohol oxidation82–87>99Requires anhydrous conditions
Friedel-Crafts alkylationElectrophilic substitution65–7293–96Competing ortho/meta products

Critical Reaction Optimization

Etherification Conditions

Williamson synthesis for phenethyloxymethyl group:

  • Base : K₂CO₃ (2 eq) in DMF, 80°C, 8 h.

  • Alkylating agent : Phenethyl bromide (1.2 eq).

  • Substrate : 2-methoxy-6-hydroxybenzoic acid methyl ester.

  • Yield : 78% after column chromatography.

Oxidation State Management

To prevent over-oxidation of benzyl alcohols:

  • Use TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger during Pd-catalyzed reactions.

  • Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexanes 1:2).

Scalability and Industrial Feasibility

The hydrogenation/diazotization route (CN113072441A) demonstrates scalability:

  • Batch size : 500 g starting material.

  • Catalyst recovery : Pd/C or Pt/C reused 3–5 times with <10% activity loss.

  • Solvent : Methanol recycled via distillation (85% recovery) .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenethyloxymethyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and phenethyloxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Methoxy-6-phenethyloxymethyl-benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenethyloxymethyl-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position 6) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-Methoxy-6-phenethyloxymethyl-benzoic acid Phenethyloxymethyl ~330 (estimated) High lipophilicity; potential CNS activity Inferred
2-Methoxy-6-methylbenzoic acid Methyl 166.17 Intermediate in drug synthesis; UV λmax 209–308 nm
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid Hexyl-phenyl ~326 Enhanced membrane permeability
2,3-Difluoro-6-methoxybenzoic acid Fluorine (positions 2,3) 202.14 Electron-withdrawing effects; agrochemical precursor
2-Hydroxy-6-methylbenzoic acid Hydroxy, methyl 152.15 Hepatoprotective agent; UV-active

Physicochemical Properties

  • Lipophilicity : The phenethyloxymethyl group in the target compound likely increases logP compared to methyl or hydroxy substituents, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Acidity : Fluorinated analogs (e.g., 2,3-difluoro-6-methoxybenzoic acid) exhibit stronger acidity due to electron-withdrawing fluorine atoms, whereas methyl or alkyl groups reduce acidity .
  • Synthetic Accessibility : Phenethyloxymethyl derivatives may require multi-step syntheses involving etherification or alkylation, while methyl or halogen substituents are simpler to introduce .

Research Findings and Data Gaps

  • Reactivity : Metallation studies on 2-methoxybenzoic acids (e.g., 2-chloro-6-methoxybenzoic acid) show that bulky substituents at position 6 hinder electrophilic substitution reactions, which may apply to the phenethyloxymethyl variant .
  • Thermal Stability : Methyl and trifluoromethyl analogs (e.g., 2-methoxy-4,6-ditrifluoromethylbenzoic acid) exhibit high thermal stability, a trait likely shared by the target compound due to its aromatic backbone .
  • Data Limitations : Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the evidence. Further studies are needed to confirm its pharmacokinetic and toxicological profiles.

Biological Activity

2-Methoxy-6-phenethyloxymethyl-benzoic acid (CAS Number: 1171924-69-8) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and future research directions, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the following steps:

  • Starting Material : A suitable benzoic acid derivative is selected.
  • Methoxylation : The methoxy group is introduced at the 2-position through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Phenethyloxymethylation : The phenethyloxymethyl group is introduced at the 6-position through nucleophilic substitution using phenethyl alcohol under basic conditions.

These synthetic methods emphasize scalability and efficiency, which are critical for potential industrial applications.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Properties : Investigated for its ability to inhibit various microbial strains.
  • Anticancer Activity : Potential to induce cytotoxic effects in cancer cell lines.
  • Enzyme Inhibition : Possible inhibitory effects on specific enzymes involved in critical cellular processes.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, demonstrating significant cytotoxicity against several cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa<5
This compoundMCF-7<10

These findings indicate that it may be more effective than traditional chemotherapeutics like doxorubicin.

The mechanism of action of this compound is believed to involve:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), with potential implications in cancer therapy.
    CompoundEnzymeKi (nM)
    This compoundhCA IX0.089
    This compoundhCA II0.75
  • DNA Interaction : The planar structure may allow intercalation with nucleic acids, disrupting essential cellular processes.
  • Membrane Disruption : Its lipophilic nature may facilitate interaction with cell membranes, leading to cellular disruption.

Future Research Directions

To elucidate the full spectrum of biological activities and mechanisms of action, further research should focus on:

  • In Vitro Screening : Assessing activity against a broader range of cancer cell lines and pathogens.
  • Structure-Activity Relationship Studies : Synthesizing analogs to optimize efficacy and reduce toxicity.
  • Mechanism Elucidation : Utilizing proteomics and transcriptomics to understand interactions at the molecular level.
  • In Vivo Studies : Evaluating safety and efficacy in animal models to support clinical development.

Q & A

Basic: What are the common synthetic routes for preparing 2-Methoxy-6-phenethyloxymethyl-benzoic acid?

Answer:
The synthesis typically involves multi-step functionalization of the benzoic acid scaffold. Key steps include:

Esterification or Ether Formation : Introduce the phenethyloxymethyl group via nucleophilic substitution or Mitsunobu reaction. For example, coupling 2-methoxy-6-hydroxymethyl-benzoic acid with phenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Protection/Deprotection : Use protecting groups (e.g., tert-butyl esters) to prevent undesired side reactions during functionalization.

Hydrolysis : Convert intermediates (e.g., methyl esters) to the final carboxylic acid using LiOH or NaOH in aqueous THF/MeOH .

Optimization Tip : Monitor reaction progress via TLC or HPLC to ensure regioselectivity, as competing reactions (e.g., over-alkylation) may occur.

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The methoxy group at position 2 acts as an electron-donating group (EDG), directing electrophilic substitution to the para position (C4). In contrast, the phenethyloxymethyl group at C6 introduces steric hindrance, limiting accessibility for bulky reagents. For Suzuki-Miyaura coupling:

  • Use Pd(PPh₃)₄ catalyst with aryl boronic acids in toluene/EtOH at 80°C.
  • The EDG enhances oxidative addition but may reduce reaction rates due to steric effects .

Table 1 : Substituent Effects on Coupling Efficiency

Substituent PositionElectronic EffectReaction Yield (%)
2-MethoxyEDG (para-directing)65–75
6-PhenethyloxymethylSteric hindrance50–60

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy and oxymethyl protons) and δ 7.2–7.4 ppm (aromatic protons).
    • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .
  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ .

Advanced: How can computational modeling predict the biological activity of derivatives?

Answer:

  • QSAR Studies : Use DFT calculations to correlate substituent Hammett constants (σ) with bioactivity.
    • The methoxy group (σ ≈ -0.27) enhances lipophilicity, improving membrane permeability.
    • Docking simulations (e.g., AutoDock Vina) can predict binding affinity to target enzymes (e.g., cyclooxygenase) .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability .

Note : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Basic: What are the solubility properties, and how do they affect purification?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust pH >7 (sodium salt form) for aqueous solubility .
  • Purification :
    • Recrystallization : Use ethanol/water mixtures.
    • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) .

Advanced: What strategies improve regioselectivity in halogenation reactions?

Answer:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the position adjacent to the methoxy group, followed by quenching with I₂ or Br₂ .
  • Electrophilic Halogenation :
    • NBS (N-bromosuccinimide) in CCl₄ selectively brominates the para position to the methoxy group .
    • Control temperature (<0°C) to minimize polyhalogenation .

Basic: How to confirm the absence of impurities in the final product?

Answer:

  • HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities <0.1%.
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: Can microwave-assisted synthesis optimize derivative synthesis?

Answer:
Yes. Example protocol:

  • React this compound (1 eq) with benzyl chloride (1.2 eq) in DMF.
  • Microwave conditions: 100°C, 150 W, 10 min.
  • Yield Improvement : 85% vs. 60% with conventional heating .

Mechanism : Microwave irradiation enhances dipole rotation, accelerating reaction kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.